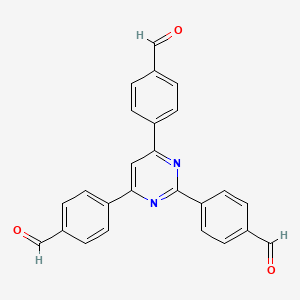

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

CAS No.:

Cat. No.: VC13825161

Molecular Formula: C25H16N2O3

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H16N2O3 |

|---|---|

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | 4-[2,6-bis(4-formylphenyl)pyrimidin-4-yl]benzaldehyde |

| Standard InChI | InChI=1S/C25H16N2O3/c28-14-17-1-7-20(8-2-17)23-13-24(21-9-3-18(15-29)4-10-21)27-25(26-23)22-11-5-19(16-30)6-12-22/h1-16H |

| Standard InChI Key | TXLYDSYKOVELCW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)C2=CC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=CC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |

Introduction

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde is a complex organic compound with the CAS number 2230887-23-5. It is characterized by its molecular formula and a molecular weight of 392.41 g/mol . This compound is of interest in various chemical and materials science applications due to its unique structure, which involves a pyrimidine core linked to three benzaldehyde units.

Synthesis of 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction. A detailed procedure is outlined below:

-

Starting Materials: 2,4,6-trichloropyrimidine and 2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Reaction Conditions: The reaction is carried out in a mixture of 1,4-dioxane and water, with potassium carbonate as a base and Pd(PPh) as the catalyst. The mixture is heated to 105°C under a nitrogen atmosphere for 12 hours .

Spectroscopic Data

The structure of 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde is confirmed by spectroscopic methods:

-

1H NMR (400 MHz, CDCl3_33): δ 10.11 (s, 3H), 8.83 – 8.85 (m, 2H), 8.42 – 8.44 (m, 4H), 8.02 – 8.14 (m, 7H).

-

13C NMR (400 MHz, CDCl3_33): δ (p.p.m.) 192.17, 191.73, 164.30, 142.90, 142.28, 138.17, 130.39, 130.03, 129.21, 128.12, 112.29.

-

Mass Spectrometry: m/z calculated for , 393.12 [M+H]+; found, 393.1221 .

Applications and Research Findings

This compound is used in the synthesis of covalent organic frameworks (COFs) and porous organic polymers (POPs), which are materials with potential applications in gas storage, catalysis, and drug delivery. For example, it is used in the synthesis of TM-TPM-COF by reacting with 2,4,6-trimethylpyridine and benzoic anhydride under high-temperature conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume